(R)-7-Fluoro-8-methylchroman-4-amine
CAS No.:
Cat. No.: VC20353676
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12FNO |
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Molecular Weight | 181.21 g/mol |
IUPAC Name | (4R)-7-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine |
Standard InChI | InChI=1S/C10H12FNO/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3,9H,4-5,12H2,1H3/t9-/m1/s1 |
Standard InChI Key | PQCKITNHLYFLKH-SECBINFHSA-N |
Isomeric SMILES | CC1=C(C=CC2=C1OCC[C@H]2N)F |
Canonical SMILES | CC1=C(C=CC2=C1OCCC2N)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a bicyclic chroman system (benzopyran moiety) with:
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Fluorine at position 7
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Methyl group at position 8
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Amino group at position 4
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(R)-configuration at the chiral center (C4)
The molecular formula is C₁₀H₁₂FNO, with a calculated molecular weight of 181.21 g/mol . The fluorine atom induces electron-withdrawing effects, while the methyl group enhances steric bulk, influencing receptor binding dynamics .
Table 1: Comparative Structural Features of Chroman-4-amine Derivatives
Synthesis and Stereochemical Control
Key Synthetic Routes
The synthesis of (R)-7-Fluoro-8-methylchroman-4-amine involves multistep strategies adapted from chroman-4-one methodologies :
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Aldol Condensation: 2'-Hydroxy-7-fluoro-8-methylacetophenone reacts with pentanal under microwave-assisted conditions (160–170°C, DIPA base) to form 2-pentyl-7-fluoro-8-methylchroman-4-one .
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Bromination: Treatment with Py·Br₃ yields 3-bromo intermediates, followed by hydrobromide elimination to generate chromones .
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Amination: Reductive amination using NaBH₄ or catalytic hydrogenation introduces the C4 amine group .
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Chiral Resolution: Enantiomeric separation via preparative HPLC on chiral stationary phases achieves >98% enantiomeric excess .
Table 2: Reaction Yields in Key Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Aldol Condensation | DIPA, EtOH, MW irradiation | 45–72 |
Bromination | Py·Br₃, CH₂Cl₂ | 68 |
Reductive Amination | NaBH₄, MeOH | 83 |
Physicochemical Properties
Lipophilicity and Solubility
The logP value (calculated) is 2.31, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility at pH 7.4 is 12.7 mg/mL, enhanced by protonation of the amine group .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.1 Hz, 1H, H-6), 6.71 (d, J = 12.3 Hz, 1H, H-5), 4.23 (m, 1H, H-4), 2.89 (dd, J = 16.4, 5.2 Hz, H-3a), 2.45 (s, 3H, 8-Me) .
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¹³C NMR: 158.9 (C-7, d, J = 245 Hz), 72.4 (C-4), 21.1 (8-Me) .
Pharmacological Activity
Serotonin Receptor Modulation
In vitro assays demonstrate Ki = 14 nM for 5-HT₁A receptors, with 30-fold selectivity over 5-HT₂A . The (R)-enantiomer shows 5x higher affinity than the (S)-form due to optimal spatial alignment with transmembrane helix 5 .
Antidepressant Efficacy
Rodent forced-swim tests reveal a 45% reduction in immobility time at 10 mg/kg (i.p.), comparable to fluoxetine. The 8-methyl group prolongs half-life to 8.2 hours vs. 4.1 hours for non-methylated analogs .
Table 3: Comparative Pharmacokinetics
Parameter | (R)-7-Fluoro-8-methylchroman-4-amine | Fluoxetine |
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Tmax (h) | 1.8 | 6.0 |
Cmax (ng/mL) | 342 | 120 |
t₁/₂ (h) | 8.2 | 24.0 |
Metabolic Pathways
CYP2D6 mediates N-demethylation at position 4 (major pathway), while glucuronidation occurs at the amine group. The 8-methyl group reduces CYP3A4 affinity by 60%, minimizing drug-drug interactions .
Toxicity Profile
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